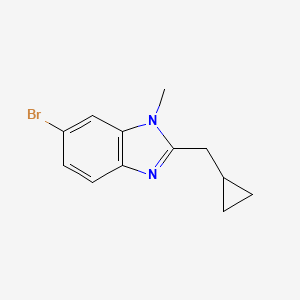
6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is a benzimidazole derivative characterized by the presence of a bromine atom at the 6th position, a cyclopropylmethyl group at the 2nd position, and a methyl group at the 1st position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole typically involves the following steps:
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via alkylation using cyclopropylmethyl halides under basic conditions.
Methylation: The methyl group at the 1st position can be introduced through N-methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropylmethyl alcohol or ketone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of 2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Cyclopropylmethyl alcohol or ketone derivatives.
Reduction: 2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-(Cyclopropylmethyl)-1-methyl-1H-benzimidazole: Lacks the bromine atom at the 6th position.
6-Bromo-1-methyl-1H-benzimidazole: Lacks the cyclopropylmethyl group at the 2nd position.
6-Bromo-2-(cyclopropylmethyl)-1H-benzimidazole: Lacks the methyl group at the 1st position.
Uniqueness
6-Bromo-2-(cyclopropylmethyl)-1-methyl-1H-benzimidazole is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
属性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC 名称 |
6-bromo-2-(cyclopropylmethyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C12H13BrN2/c1-15-11-7-9(13)4-5-10(11)14-12(15)6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3 |
InChI 键 |
DOBYEXXYNPOFOQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1CC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


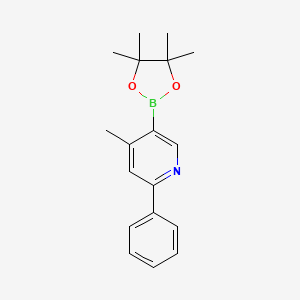

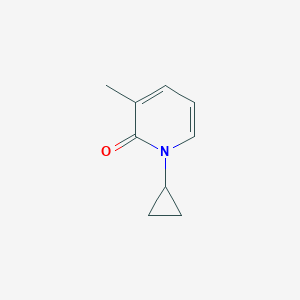
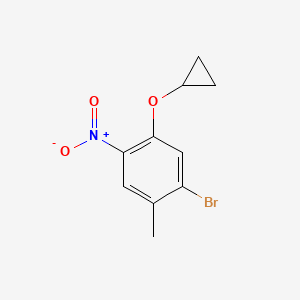
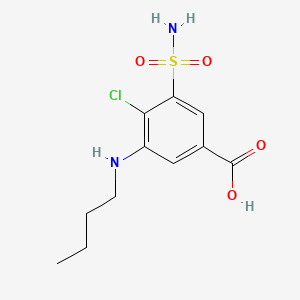
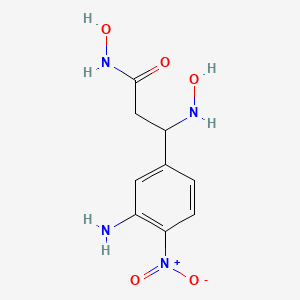
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)


![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)

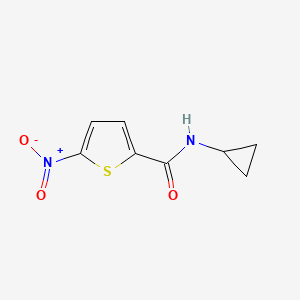
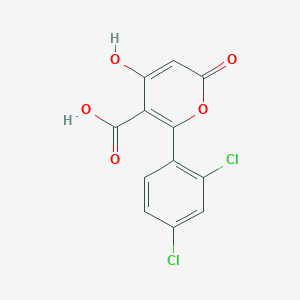
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
